CHR-6494

描述

CHR-6494 是一种小分子抑制剂,可以抑制组蛋白激酶 Haspin。 Haspin 是一种蛋白激酶,能够在苏氨酸 3 位点磷酸化组蛋白 H3(H3T3ph),这一过程对于有丝分裂的进程至关重要 。 This compound 已经展现出良好的抗肿瘤活性,它能够以剂量依赖的方式降低 H3T3ph 的水平,并导致有丝分裂灾难,其特征是中期染色体排列紊乱、纺锤体异常和中心体扩增 .

科学研究应用

CHR-6494 在科学研究领域有着广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

CHR-6494 通过抑制丝氨酸/苏氨酸激酶 Haspin 的活性来发挥作用。Haspin 在苏氨酸 3 位点磷酸化组蛋白 H3,这一过程对于有丝分裂期间染色体排列和分离至关重要。通过抑制 Haspin,this compound 降低了 H3T3ph 的水平,导致有丝分裂灾难,其特征是中期染色体排列紊乱、纺锤体异常和中心体扩增。 这最终导致细胞周期停滞和凋亡 .

生化分析

Biochemical Properties

CHR-6494 plays a significant role in biochemical reactions by inhibiting the activity of haspin. Haspin is responsible for the phosphorylation of histone H3 at threonine 3, a modification that is essential for the proper functioning of the chromosomal passenger complex (CPC) during mitosis. By inhibiting haspin, this compound prevents the phosphorylation of histone H3, leading to defects in chromosome alignment and segregation. This inhibition results in mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification .

This compound interacts with several biomolecules, including histone H3, the chromosomal passenger complex, and various proteins involved in the spindle assembly checkpoint. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of haspin, preventing its kinase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces mitotic arrest and apoptosis. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, colorectal cancer, and melanoma cells . The inhibition of haspin by this compound disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent cell death .

This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the phosphorylation of histone H3, this compound interferes with the recruitment and activation of the chromosomal passenger complex, which is essential for proper chromosome segregation. This disruption leads to changes in gene expression and activation of apoptotic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of haspin kinase activity. This compound binds to the active site of haspin, preventing it from phosphorylating histone H3 at threonine 3. This inhibition disrupts the normal function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis .

This compound also induces mitotic catastrophe by causing abnormal spindle formation and centrosome amplification. These defects activate the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to enhance the effects of other anticancer agents, such as MEK inhibitors, by synergistically inhibiting cancer cell viability and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity against haspin over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating the use of combination therapies to maintain its efficacy .

Long-term studies have shown that this compound can cause sustained mitotic arrest and apoptosis in cancer cells, leading to significant reductions in tumor growth in in vivo models . The stability and long-term effects of this compound make it a promising candidate for further preclinical and clinical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenografted nude mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Lower doses of this compound can induce mitotic arrest and apoptosis without causing significant toxicity, while higher doses may lead to adverse effects such as weight loss and organ toxicity .

Threshold effects have been observed, with a minimum effective dose required to achieve significant antitumor activity. The therapeutic window for this compound is relatively narrow, highlighting the importance of careful dose optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with haspin and the chromosomal passenger complex. By inhibiting haspin, this compound disrupts the phosphorylation of histone H3, leading to changes in chromatin structure and gene expression . This disruption affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis .

This compound also influences metabolic flux and metabolite levels by altering the activity of key enzymes and signaling pathways involved in cellular metabolism . These effects contribute to the compound’s anticancer activity and highlight its potential as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on haspin . This compound interacts with various transporters and binding proteins that facilitate its uptake and distribution within cells .

The localization and accumulation of this compound within specific cellular compartments are critical for its activity. The compound’s ability to reach and inhibit haspin in the nucleus is essential for its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it inhibits haspin and prevents the phosphorylation of histone H3 . This compound can also localize to the cytoplasm and centrosomes, where it affects spindle formation and centrosome amplification . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

The activity and function of this compound are closely linked to its subcellular localization. By targeting haspin in the nucleus and affecting spindle dynamics in the cytoplasm, this compound exerts its anticancer effects through multiple mechanisms .

准备方法

合成路线和反应条件

CHR-6494 是通过一系列涉及吲唑和咪唑并吡啶衍生物的化学反应合成的。合成路线通常包括以下步骤:

吲唑衍生物的形成: 起始原料吲唑经过一系列反应形成吲唑衍生物。

咪唑并吡啶衍生物的形成: 然后,将吲唑衍生物与吡啶衍生物反应,形成咪唑并吡啶化合物。

最终偶联反应: 咪唑并吡啶化合物与丙胺衍生物偶联,形成 this compound.

工业生产方法

This compound 的工业生产涉及扩大上述合成路线的规模。该工艺针对大规模生产进行了优化,确保最终产品的高产率和纯度。 反应条件,例如温度、压力和溶剂,得到严格控制,以实现所需的产物质量 .

化学反应分析

反应类型

CHR-6494 经历多种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以将 this compound 转化为还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂.

主要产物

从这些反应中形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物。 这些衍生物可能具有不同的生物活性及特性 .

相似化合物的比较

生物活性

CHR-6494 is a small-molecule inhibitor that targets the histone kinase Haspin, demonstrating significant biological activity, particularly in the context of cancer treatment. Its mechanism of action involves the inhibition of histone H3T3 phosphorylation, leading to various anti-cancer effects, including cell cycle arrest, apoptosis, and anti-angiogenic properties.

The primary mechanism by which this compound exerts its effects is through the inhibition of Haspin kinase, which is crucial for proper mitotic progression. By inhibiting H3T3 phosphorylation, this compound disrupts normal cell cycle regulation:

- Cell Cycle Arrest : this compound induces a dose-dependent arrest in the G2/M phase of the cell cycle. In studies involving human cancer cell lines (HeLa, HCT-116, and MDA-MB-231), treatment with this compound increased the percentage of cells in G2/M from 8–15% in control groups to 30–50% after treatment .

- Induction of Apoptosis : The compound also promotes apoptosis in cancer cells. Flow cytometry analysis using Annexin V staining confirmed that this compound-treated cells exhibited increased apoptotic markers compared to controls .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings:

The IC50 values indicate that this compound is more effective at inhibiting cancer cell proliferation compared to normal cells, suggesting a preferential action against malignant cells.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

- Xenograft Models : In mouse models with xenografted tumors, this compound demonstrated significant antitumor activity without observable toxicity. The compound inhibited tumor growth effectively while preserving normal tissue integrity .

- Intestinal Polyp Suppression : Research involving Apc Min/+ mice indicated that intraperitoneal administration of this compound significantly reduced polyp formation, suggesting potential applications in colorectal cancer prevention .

Anti-Angiogenic Properties

In addition to its direct anti-cancer effects, this compound has been shown to possess anti-angiogenic properties. In ex vivo assays using chicken embryo aortic arch rings, treatment with this compound led to a 70% reduction in vessel sprouting induced by basic fibroblast growth factor (bFGF) at a concentration of 1 μM . This highlights its potential as a therapeutic agent not only for existing tumors but also for preventing tumor-induced angiogenesis.

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using this compound as part of cancer therapy:

- Combination Therapy : A study indicated that combining this compound with MEK inhibitors like Trametinib enhanced anti-melanoma activity, leading to improved apoptosis rates in both wild-type and BRAFV600E mutant melanoma cells .

- Potential for Epigenetic Therapy : Given its role as a first-in-class Haspin inhibitor, this compound is being considered for development as an epigenetic therapy agent due to its ability to modulate histone modifications and influence gene expression related to tumor progression .

属性

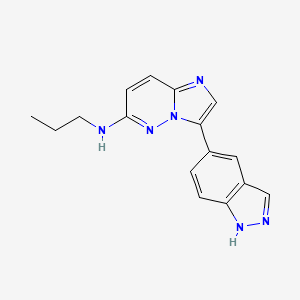

IUPAC Name |

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZCAOGIEGXMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742629 | |

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333377-65-3 | |

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。